molecular formula C6H11N3O3S2 B1489506 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide CAS No. 2098134-10-0

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide

Cat. No. B1489506
CAS RN: 2098134-10-0
M. Wt: 237.3 g/mol
InChI Key: YAXKHFVFXXIGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells with respect to C2-amino counterparts .


Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is C6H11N3O3S2, and its average mass is 237.300 Da .


Chemical Reactions Analysis

2-aminothiazole derivatives have shown inhibitory activity against Bcr-Abl and HDAC1 . They have also exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.3 g/mol.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including derivatives structurally related to 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide, have been extensively investigated for their inhibitory effects on carbonic anhydrase (CA) isoforms. These studies have revealed that certain sulfonamide derivatives are potent inhibitors of CA isoforms I, II, VII, and IX, which are critical for various physiological functions. The detailed structure-activity relationship analysis indicates that minor modifications in the sulfonamide scaffold, including changes at the 2-amino moiety, significantly impact their inhibitory potency, highlighting their potential for further pharmaceutical exploration (Abdoli et al., 2017).

Antimicrobial Activity

Novel sulfonamides have been synthesized and evaluated for their antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. These studies have identified sulfonamide compounds with significant activity, particularly against methicillin-sensitive and resistant Staphylococcus aureus, and Mycobacterium kansasii. This highlights the potential of sulfonamide derivatives in addressing resistant microbial strains and the importance of sulfonamide chemical modifications for enhancing antimicrobial properties (Krátký et al., 2012).

Anticonvulsant Activity

Research into sulfonamide derivatives incorporating a thiazole moiety has also demonstrated potential anticonvulsant activities. Certain synthesized compounds have shown to offer protection against picrotoxin-induced convulsions, with some exhibiting significant effects in abolishing the tonic extensor phase and providing 100% protection. This suggests that specific structural configurations of sulfonamides can be critical for their efficacy in neurological applications (Farag et al., 2012).

Antiviral Activity

Sulfonamide derivatives have also been explored for their antiviral properties, with certain compounds displaying activity against the tobacco mosaic virus. The synthesis of these compounds involves multiple steps, including esterification, hydrazination, and cyclization processes, to produce sulfonamides that can inhibit viral replication (Chen et al., 2010).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is not available, it’s important to note that it is intended for research use only and not for human or veterinary use.

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases . These interactions can lead to changes in gene expression and cellular signaling pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, enhancing its inhibitory effects .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, and prostate cancer cells . This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it affects gene expression by inhibiting HDACs, leading to changes in the acetylation status of histones and altering the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as HDACs and kinases, inhibiting their activity . This binding is facilitated by the compound’s sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . The inhibition of HDACs leads to increased acetylation of histones, resulting in changes in chromatin structure and gene expression . Additionally, the compound’s interaction with kinases disrupts key signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have demonstrated that continuous treatment with the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Additionally, the compound’s sulfonamide group facilitates its binding to plasma proteins, influencing its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with HDACs and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with kinases and modulates signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKHFVFXXIGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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